molecular formula C3H8NO5P B3021755 l-ap3 CAS No. 23052-80-4

l-ap3

Cat. No.: B3021755
CAS No.: 23052-80-4
M. Wt: 169.07 g/mol
InChI Key: LBTABPSJONFLPO-UHFFFAOYSA-N
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Description

It demonstrates inhibitory effects on D-phosphoserine and L-phosphoserine with IC50 values of 368 μM and 2087 μM, respectively . This compound is primarily used in scientific research to study the role of mGluRs in various physiological and pathological processes.

Mechanism of Action

Target of Action

L-AP3, also known as (2R)-2-amino-3-phosphonopropanoic acid or D-2-Amino-3-phosphono-propionic acid, is a selective antagonist of the metabotropic glutamate receptors (mGluRs), particularly influencing the group III mGluRs . These receptors are predominantly located pre-synaptically and play a crucial role in modulating neurotransmitter release in the central nervous system .

Mode of Action

By binding to these receptors, this compound effectively inhibits the physiological response normally triggered by the natural ligand, glutamate, which is the principal excitatory neurotransmitter in the brain . This inhibition can significantly alter synaptic transmission and neural circuit function .

Biochemical Pathways

This compound is involved in the regulation of long-term potentiation (LTP) in the hippocampus, a process fundamental to learning and memory . It has been shown that this compound blocks the rise in intracellular calcium associated with hippocampal CA1 LTP . Furthermore, this compound is involved in the phosphorylated pathway of L-serine synthesis, a process that employs 3-phosphoglycerate generated by glycolysis .

Pharmacokinetics

The pharmacokinetics of this compound, like any other drug, would involve its absorption, distribution, metabolism, and excretion (ADME) . .

Result of Action

The inhibition of mGluRs by this compound can significantly alter synaptic transmission and neural circuit function, making it a useful tool in neurophysiological research . Its utility lies in probing the roles of group III mGluRs in various neurophysiological processes, such as synaptic plasticity, which is fundamental for understanding learning and memory mechanisms .

Biochemical Analysis

Biochemical Properties

D-2-Amino-3-phosphono-propionic acid is known to inhibit D-phosphoserine and L-phosphoserine with IC50s of 368 μM and 2087 μM, respectively . This suggests that it interacts with these biomolecules, potentially altering their function or activity. The nature of these interactions is likely to involve the compound binding to these molecules, thereby inhibiting their normal function.

Cellular Effects

Given its role as a potent antagonist of the metabotropic glutamate receptor , it is likely to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of D-2-Amino-3-phosphono-propionic acid involves its interaction with the metabotropic glutamate receptor . By binding to this receptor, it can inhibit its normal function, leading to changes in gene expression and cellular metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions

L-2-amino-3-phosphonopropionic acid can be synthesized through several methods. One common synthetic route involves the reaction of L-serine with phosphorus trichloride (PCl3) in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield L-2-amino-3-phosphonopropionic acid .

Industrial Production Methods

the compound is typically produced in small quantities for research purposes rather than large-scale industrial applications .

Chemical Reactions Analysis

Types of Reactions

L-2-amino-3-phosphonopropionic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of L-2-amino-3-phosphonopropionic acid include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Reaction conditions vary depending on the desired product but typically involve standard laboratory techniques .

Major Products Formed

The major products formed from the reactions of L-2-amino-3-phosphonopropionic acid depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various phosphonic acid derivatives, while reduction reactions may produce different amino acid analogs .

Scientific Research Applications

L-2-amino-3-phosphonopropionic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study the properties and functions of metabotropic glutamate receptors.

    Biology: Investigates the role of mGluRs in cellular signaling and neurotransmission.

    Medicine: Explores potential therapeutic applications in neurological disorders, such as epilepsy and neurodegenerative diseases.

    Industry: Utilized in the development of new pharmacological agents targeting mGluRs.

Comparison with Similar Compounds

L-2-amino-3-phosphonopropionic acid is unique in its selectivity for metabotropic glutamate receptors. Similar compounds include:

    DL-2-amino-3-phosphonopropionic acid: A racemic mixture with similar inhibitory effects on mGluRs.

    L-2-amino-4-phosphonobutyric acid: Another mGluR antagonist with a slightly different structure and activity profile.

    L-2-amino-5-phosphonopentanoic acid: A longer-chain analog with distinct pharmacological properties.

L-2-amino-3-phosphonopropionic acid stands out due to its specific inhibitory effects on D-phosphoserine and L-phosphoserine, making it a valuable tool in neuroscience research .

Properties

IUPAC Name

2-amino-3-phosphonopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8NO5P/c4-2(3(5)6)1-10(7,8)9/h2H,1,4H2,(H,5,6)(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBTABPSJONFLPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)P(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8NO5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40863590
Record name 3-Phosphonoalanine
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Molecular Weight

169.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 2-Amino-3-phosphonopropionic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000370
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CAS No.

5652-28-8, 23052-80-4, 20263-06-3
Record name 2-Amino-3-phosphonopropionic acid
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Record name 2-Amino-3-phosphonopropionic acid
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Record name Alanine, 3-phosphono-
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Record name DL-2-Amino-3-phosphonopropionic acid
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Record name 2-AMINO-3-PHOSPHONOPROPIONIC ACID
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Record name 2-Amino-3-phosphonopropionic acid
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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